molecular formula C9H19ClN2O2 B2830450 (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride CAS No. 2445749-72-2

(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2830450
CAS No.: 2445749-72-2
M. Wt: 222.71
InChI Key: ZLSZHUVETKXFRN-QRPNPIFTSA-N
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Description

(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxybutyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₉ClN₂O₂, with a molecular weight of 222.72 g/mol . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the development of PROTAC® (Proteolysis-Targeting Chimeras) degraders, where it may serve as a linker or ligand component .

Properties

IUPAC Name

(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c12-7-2-1-5-11-9(13)8-4-3-6-10-8;/h8,10,12H,1-7H2,(H,11,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZHUVETKXFRN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide; hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with a hydroxylbutyl substituent and a carboxamide functional group. Its chemical formula is C8_{8}H16_{16}N2_{2}O2_{2}·HCl, indicating the presence of hydrochloride salt which enhances solubility in aqueous environments.

Research indicates that (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide may exert its biological effects through several mechanisms:

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures demonstrate favorable absorption and distribution characteristics. For instance, oral administration in animal models has shown significant plasma exposure and bioavailability, which are critical for therapeutic efficacy .

Antitumor Activity

In preclinical studies, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide has demonstrated potential antitumor activity:

  • Tumor Growth Inhibition : In xenograft models, compounds structurally related to (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide showed modest tumor growth inhibition. For example, a related compound administered at 100 mg/kg resulted in only moderate p53 activation and limited apoptosis induction in tumor tissues .

Case Studies

  • In Vivo Studies : A study involving the administration of related pyrrolidine derivatives indicated that while these compounds could activate apoptotic pathways, their efficacy varied significantly based on structural modifications .
  • Comparative Analysis : When compared to other MDM2 inhibitors, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide exhibited lower potency but still showed promise as part of combination therapies for enhanced efficacy against resistant tumors .

Data Table: Biological Activity Summary

PropertyValue/Description
Chemical FormulaC8_{8}H16_{16}N2_{2}O2_{2}·HCl
MDM2 Binding AffinityModerate (exact values vary by derivative)
Antitumor ActivityModest inhibition in xenograft models
Neuroprotective PotentialSuggested but not extensively studied
Oral BioavailabilityHigh (based on related compounds)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Reference
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride C₉H₁₉ClN₂O₂ 222.72 4-Hydroxybutyl PROTAC® building block
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide hydrochloride C₁₁H₁₄Cl₂N₂O 277.15 4-Chlorophenyl Not specified (structural analogue)
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₂₂H₃₁ClN₄O₄S 483.02 4-Methylthiazole, hydroxybenzyl Antiviral candidate (SARS-CoV-2 Mpro)
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride C₂₆H₂₂Cl₃N₂O₂ 513.82 Benzoyl, dichlorophenyl Agrochemical intermediate
Key Observations:

Substituent Effects :

  • The 4-hydroxybutyl group in the target compound improves hydrophilicity compared to the chlorophenyl group in , which may enhance metabolic stability and reduce off-target interactions.
  • Thiazole -containing derivatives (e.g., ) exhibit enhanced binding to viral proteases due to aromatic and heterocyclic interactions.

Pharmacological Applications :

  • The target compound lacks direct antiviral or antitumor data in the provided evidence but is implicated in PROTAC® research for targeted protein degradation .
  • In contrast, the thiazole-containing analogue in demonstrated efficacy against SARS-CoV-2 main protease (Mpro) in preclinical studies.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The hydroxybutyl group likely enhances aqueous solubility compared to chlorophenyl or benzoyl derivatives, facilitating oral bioavailability .
  • Enzyme Inhibition: Thiazole-containing compounds (e.g., ) show nanomolar inhibition of SARS-CoV-2 Mpro, whereas dichlorophenyl derivatives (e.g., ) are more relevant in agrochemical contexts.

Q & A

Q. What synthetic routes are commonly employed for (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride, and how is stereochemical integrity maintained?

The compound is synthesized via multi-step reactions, often starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include:

  • Acylation : Reaction of (2S)-pyrrolidine-2-carboxylic acid with 4-hydroxybutylamine to form the amide bond.
  • Salt Formation : Acidification with HCl to yield the hydrochloride salt.
    Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, diastereomeric intermediates may be resolved via crystallization or chromatography .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Quantifies purity and detects enantiomeric impurities (e.g., Chiralcel OD-H column, hexane:isopropanol mobile phase) .
  • Mass Spectrometry (MS) : Confirms molecular weight (expected [M+H]⁺: m/z 207.1 for C₉H₁₉ClN₂O₂) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How is the compound typically stored to ensure stability in research settings?

  • Storage Conditions : Room temperature (RT) in airtight, light-resistant containers.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis or oxidation. Stability is confirmed via HPLC purity checks .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxybutyl chain length) impact biological activity in related pyrrolidine derivatives?

Comparative studies on analogs (e.g., N-(2-hydroxyethyl) vs. N-(4-hydroxybutyl) derivatives) reveal:

  • Hydrophilicity : Longer chains (e.g., 4-hydroxybutyl) enhance solubility but may reduce blood-brain barrier permeability.
  • Receptor Binding : Modifications alter hydrogen-bonding interactions with enzymes like proteases or kinases .
    Data Table :
DerivativeChain LengthSolubility (mg/mL)IC₅₀ (Enzyme X)
2-hydroxyethylC212.51.2 µM
4-hydroxybutylC418.70.8 µM
Data extrapolated from and .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Common issues and solutions:

  • Impurity-Driven Artifacts : Use preparative HPLC to isolate >99% pure batches and retest .
  • Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and temperature (25°C vs. 37°C) to minimize variability .
  • Crystal Polymorphism : X-ray diffraction identifies polymorphs affecting solubility and activity .

Q. How can enantiomeric purity be validated, and what are the implications of residual (2R)-isomer contamination?

  • Chiral Chromatography : Baseline separation of (2S) and (2R) isomers using columns like Chiralpak IA .
  • Biological Impact : Even 1% (2R)-isomer can reduce target affinity by >50% in stereosensitive systems (e.g., G-protein-coupled receptors) .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., VHL E3 ligase for PROTAC design) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Guidance

Q. Designing SAR Studies for Pyrrolidine Derivatives

  • Scaffold Optimization : Replace hydroxybutyl with cyclopropyl or fluorinated groups to modulate lipophilicity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) using MOE software .

Q. Addressing Stability Challenges in Formulation

  • Lyophilization : Convert to lyophilized powder for long-term storage.
  • Degradation Pathways : Monitor via forced degradation (e.g., 0.1M HCl/NaOH, 3% H₂O₂) followed by LC-MS to identify breakdown products .

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics : No data on oral bioavailability or tissue distribution; propose rodent studies with LC-MS/MS quantification .
  • Toxicity Profiling : Acute toxicity (LD₅₀) and genotoxicity (Ames test) remain unstudied .

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